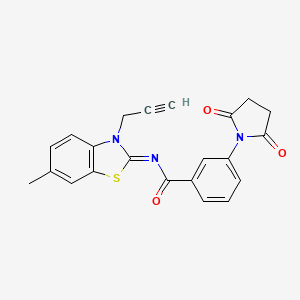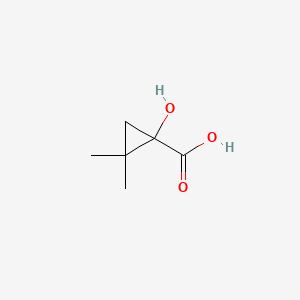![molecular formula C22H13Cl2N3 B2597199 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-15-8](/img/structure/B2597199.png)
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound with potential applications in scientific research. This compound belongs to the family of pyrazoloquinolines, which are known to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
A study on the optical absorption and fluorescence spectra of related chlorophenyl-pyrazoloquinoline derivatives demonstrated their potential for luminescent or electroluminescent applications. These compounds, exhibiting light emission in the green-yellow range depending on solvent polarity, showcase the diverse electronic properties useful in developing optical materials. Quantum chemical calculations, including semiempirical PM3 methods and molecular dynamics simulations, were employed to understand the spectral behavior of these molecules, revealing significant shifts in optical absorption and fluorescence bands upon cyclization and solvent polarity changes (Danel et al., 2010).
Corrosion Inhibition
Quinoxaline derivatives have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds, including a specific focus on chlorophenyl-pyrazoloquinoline derivatives, showed high corrosion inhibition efficiency, attributed to their ability to form protective layers on the metal surface. Experimental results, supported by potentiodynamic polarization studies and electrochemical impedance spectroscopy, indicate their mixed-type inhibition properties. Theoretical studies, including density functional theory (DFT) and molecular dynamics simulations, correlate well with experimental findings, suggesting the potential of these molecules in corrosion protection applications (Saraswat & Yadav, 2020).
Photovoltaic Applications
Research into the photovoltaic properties of pyranoquinoline derivatives highlights their applicability in organic–inorganic photodiode fabrication. These studies focus on the electrical properties of heterojunction diodes made from chlorophenyl-pyrazoloquinoline derivatives, demonstrating their potential in photodiode applications due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions. The presence of chlorophenyl groups in these compounds has been shown to improve diode parameters, indicating a promising route for the development of novel photovoltaic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-15-10-8-14(9-11-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-5-3-4-16(24)12-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSNVNPXAFOKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2597116.png)
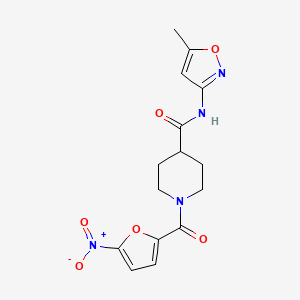

![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)
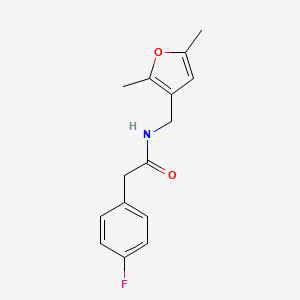
![1-(2-Methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B2597124.png)
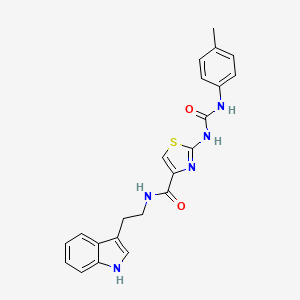
![4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2597130.png)
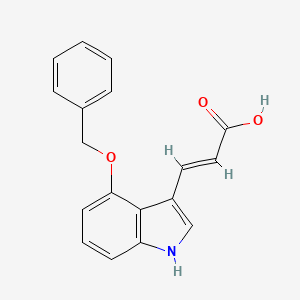
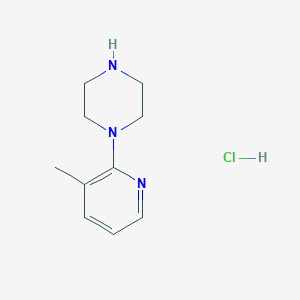
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2597134.png)

